Cas no 2229328-73-6 (tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate)
tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2229328-73-6
- EN300-1892164
- tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate
- tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate
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- Inchi: 1S/C14H16FN3O3/c1-14(2,3)20-13(19)17-10-5-4-8(15)6-9(10)11-7-12(16)18-21-11/h4-7H,1-3H3,(H2,16,18)(H,17,19)
- InChI Key: JFGUMENZKTWITH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1)C1=CC(N)=NO1)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 293.11756954g/mol
- Monoisotopic Mass: 293.11756954g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 375
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 90.4Ų
tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1892164-0.05g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 0.05g |
$1080.0 | 2023-09-18 | ||
| Enamine | EN300-1892164-0.1g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 0.1g |
$1131.0 | 2023-09-18 | ||
| Enamine | EN300-1892164-0.25g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 0.25g |
$1183.0 | 2023-09-18 | ||
| Enamine | EN300-1892164-0.5g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 0.5g |
$1234.0 | 2023-09-18 | ||
| Enamine | EN300-1892164-1.0g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 1g |
$1286.0 | 2023-06-03 | ||
| Enamine | EN300-1892164-2.5g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 2.5g |
$2520.0 | 2023-09-18 | ||
| Enamine | EN300-1892164-5.0g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 5g |
$3728.0 | 2023-06-03 | ||
| Enamine | EN300-1892164-10.0g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 10g |
$5528.0 | 2023-06-03 | ||
| Enamine | EN300-1892164-1g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 1g |
$1286.0 | 2023-09-18 | ||
| Enamine | EN300-1892164-5g |
tert-butyl N-[2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenyl]carbamate |
2229328-73-6 | 5g |
$3728.0 | 2023-09-18 |
tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
Additional information on tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate
Professional Introduction to Compound with CAS No. 2229328-73-6 and Product Name: *tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate*
Compound with the CAS number 2229328-73-6 and the product name tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in medicinal chemistry. The presence of a tert-butyl group, combined with a fluorinated phenyl ring and an oxazole moiety, contributes to its distinct chemical properties and biological activities.
The structural composition of this compound is highly intriguing, particularly the incorporation of a 3-amino-1,2-oxazol-5-yl substituent. This moiety is known for its versatility in drug design, often serving as a key pharmacophore in various therapeutic agents. The oxazole ring, with its nitrogen atoms, introduces a significant level of electronic complexity, which can influence both the reactivity and the binding affinity of the compound towards biological targets.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their enhanced metabolic stability and improved pharmacokinetic profiles. The inclusion of a 4-fluorophenyl group in this compound aligns with this trend, making it a promising candidate for further development. Fluoroaromatics are frequently employed in the design of drugs targeting neurological disorders, cancer, and infectious diseases, owing to their ability to modulate receptor interactions and enzyme activities.
The tert-butyl carbamate functional group at the nitrogen position adds another layer of complexity to this molecule. Carbamates are well-known for their role as bioisosteres in drug design, often used to replace carboxylic acid or amide groups due to their similar hydrogen bonding properties but with distinct steric profiles. This modification can significantly influence the solubility, permeability, and overall bioavailability of the compound.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry. The oxazole ring in this compound is particularly noteworthy, as it has been extensively studied for its antimicrobial, antifungal, and anti-inflammatory properties. The combination of an oxazole ring with an amino group provides a rich scaffold for further derivatization and optimization.
The fluorine atom at the 4-position of the phenyl ring introduces electron-withdrawing effects that can modulate the electronic properties of the molecule. This can lead to enhanced binding affinity towards certain biological targets by influencing charge distribution and dipole moments. Additionally, fluorine atoms can improve metabolic stability by preventing unwanted hydrolysis or oxidation reactions.
The tert-butyl group at the carbamate position serves multiple purposes. It not only enhances the lipophilicity of the molecule but also provides a handle for further chemical modifications through cleavage or substitution reactions. This flexibility makes it an attractive scaffold for medicinal chemists looking to develop novel therapeutic agents.
In conclusion, compound with CAS No. 2229328-73-6 and product name *tert-butyl N-2-(3-amino-1,2-oxazol-5-yl)-4-fluorophenylcarbamate* represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the quest for novel therapeutic agents. The combination of a tert-butyl group, a fluorinated phenyl ring, and an oxazole moiety offers numerous possibilities for optimization and functionalization.
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